molecular formula C14H10O3 B11882405 2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione CAS No. 63755-80-6

2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione

Cat. No.: B11882405
CAS No.: 63755-80-6
M. Wt: 226.23 g/mol
InChI Key: WSOGKRZYPNHQFY-UHFFFAOYSA-N
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Description

2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione is a compound that belongs to the class of naphthopyrans These compounds are known for their unique structural features and diverse biological activities Naphthopyrans are characterized by a fused ring system that includes a naphthalene ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione can be achieved through several methods. One common approach involves the 1,4-conjugated addition of 2-hydroxy-5,8-dimethoxy-1,4-naphthoquinone to α, β-enones . Another method is based on the 1,2-addition of hydroxynaphthazarins to α, β-enals . The reaction typically involves the use of ethanol as a solvent and a mixture of methylamine hydrochloride and p-toluenesulfonic acid as catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the synthetic routes mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and catalysts.

Properties

CAS No.

63755-80-6

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

2-methyl-2H-benzo[g]chromene-5,10-dione

InChI

InChI=1S/C14H10O3/c1-8-6-7-11-12(15)9-4-2-3-5-10(9)13(16)14(11)17-8/h2-8H,1H3

InChI Key

WSOGKRZYPNHQFY-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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